molecular formula C12H15N3O4S B6975541 4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B6975541
M. Wt: 297.33 g/mol
InChI Key: HWTZCXPMJVHFOQ-UHFFFAOYSA-N
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Description

4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and oxadiazole groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-7-5-10(6-8(2)11(7)18-4)20(16,17)15-12-14-13-9(3)19-12/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTZCXPMJVHFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves multiple stepsThe final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene sulfonamides .

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The oxadiazole ring may also contribute to the compound’s activity by interacting with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3,5-dimethylbenzenesulfonamide
  • N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
  • 3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Uniqueness

4-methoxy-3,5-dimethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and oxadiazole groups enhances its reactivity and potential for diverse applications compared to similar compounds .

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